molecular formula C9H11ClO3 B1271310 Propan-2-yl 5-(chloromethyl)furan-2-carboxylate CAS No. 90416-47-0

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

Cat. No.: B1271310
CAS No.: 90416-47-0
M. Wt: 202.63 g/mol
InChI Key: RQMSNEFRYKWKOW-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, also known as isopropyl 5-(chloromethyl)-2-furoate, is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 g/mol . This compound is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate typically involves the esterification of 5-(chloromethyl)furan-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The furan ring and ester group contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The isopropyl ester group provides steric hindrance, affecting the compound’s reactivity compared to its methyl and ethyl analogs. The chloromethyl group offers a balance between reactivity and stability, making it suitable for various chemical transformations .

Properties

IUPAC Name

propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSNEFRYKWKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368450
Record name Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90416-47-0
Record name Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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